molecular formula C18H19N3O B1677300 Ondansetron CAS No. 99614-02-5

Ondansetron

Cat. No.: B1677300
CAS No.: 99614-02-5
M. Wt: 293.4 g/mol
InChI Key: FELGMEQIXOGIFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ondansetron is a serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors , which are found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .

Mode of Action

This compound works by blocking the action of serotonin , a natural substance that may cause nausea and vomiting . It is thought that this compound’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .

Biochemical Pathways

This compound binds to the 5-HT3 receptor due to its structural similarity to serotonin, which is facilitated by its carbon and nitrogen rings . This binding to the 5-HT3 receptor blocks the action of serotonin, preventing the onset of nausea and vomiting .

Pharmacokinetics

It has a bioavailability of around 60% and is rapidly absorbed into the plasma following administration . The time to peak (Tmax) is around 3 hours and the plasma half-life is between 3-6 hours . The clearance of this compound decreases with age in both pediatric and adult subjects . Plasma clearance of this compound is significantly reduced in patients with hepatic impairment, leading to an increased AUC and half-life in these patients compared to healthy controls .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting associated with cancer chemotherapy, radiation therapy, and surgery . It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin . It has also been found to be effective in reducing chemotherapy-induced nausea and vomiting (CINV), enhancing the clinical efficacy and patient care in the field of oncology .

Action Environment

The efficacy of this compound can be influenced by various factors. For instance, it has been found that the clearance of this compound decreases with age, with elderly subjects having an increased Cmax and AUC of this compound compared to younger subjects . This is possibly due to an age-related reduction in hepatic function . Additionally, the clearance of this compound is significantly reduced in patients with hepatic impairment . These factors can influence the action, efficacy, and stability of this compound in the body.

Biochemical Analysis

Biochemical Properties

Ondansetron interacts with the serotonin 5-HT3 receptors . It is a carbazole compound with carbon and nitrogen rings that give it a structural similarity to serotonin, allowing it to bind to the 5-HT3 receptor and exert its clinical effect .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to prevent nausea and vomiting in cancer chemotherapy and postoperatively . It does not have any effect on dopamine receptors or muscarinic acetylcholine receptors .

Molecular Mechanism

This compound works by blocking the reception of serotonin at 5-HT3 receptors which initiate the vomiting reflex that is often associated with chemotherapy treatment . It is thought that this compound’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .

Temporal Effects in Laboratory Settings

This compound is completely and rapidly absorbed from the gastrointestinal tract after oral administration, and does not accumulate with repeated oral administration . Owing to hepatic first-pass metabolism, its bioavailability is only about 60% compared with this compound administered by infusion over 15 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice, the duration of time spent in closed arm were gradually decreasing as the dose increased .

Metabolic Pathways

This compound is extensively metabolized in humans, with approximately 5% of a radiolabeled dose recovered as the parent compound from the urine . The primary metabolic pathway is hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation .

Transport and Distribution

This compound is widely distributed (volume of distribution approximately 160L) and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the 5-HT3 receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method starts with the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate. This intermediate then undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often prepared by dissolving this compound in a mixture of water and hydrochloric acid, followed by crystallization. The process involves careful control of pH and temperature to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ondansetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with the Mannich reaction and substitution steps being crucial for its formation .

Scientific Research Applications

Ondansetron has a wide range of applications in scientific research:

Properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride)
Record name Ondansetron [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8023393
Record name Ondansetron
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ondansetron
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Solubility

Sparingly soluble in water, Very soluble in acid solutions
Record name Ondansetron
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Mechanism of Action

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established.
Record name Ondansetron
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Color/Form

Crystals from methanol

CAS No.

99614-02-5
Record name Ondansetron
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Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]
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Record name ONDANSETRON
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Record name Ondansetron
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Melting Point

231-232 °C, 231 - 232 °C
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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